N-(4-acetyl-2-nitrophenyl)glycine
Overview
Description
N-(4-acetyl-2-nitrophenyl)glycine is an organic compound with the molecular formula C10H10N2O5 It is a derivative of glycine, where the amino group is substituted with a 4-acetyl-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-2-nitrophenyl)glycine typically involves the reaction of 4-acetyl-2-nitroaniline with glycine. One common method involves the use of dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as coupling agents in an organic solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: 4-acetyl-2-aminophenylglycine.
Reduction of Acetyl Group: 4-hydroxy-2-nitrophenylglycine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetyl-2-nitrophenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-acetyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)glycine: Lacks the acetyl group, which may affect its reactivity and biological activity.
N-(4-acetylphenyl)glycine: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
N-(4-acetyl-2-nitrophenyl)glycine is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-acetyl-2-nitroanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXLTFNZRIFBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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